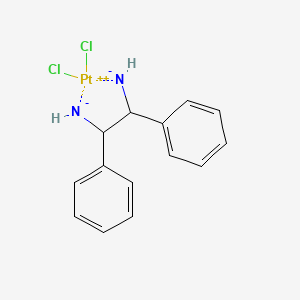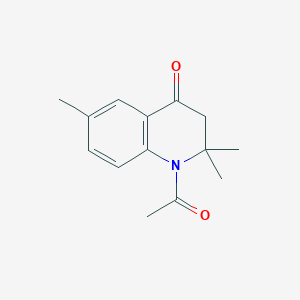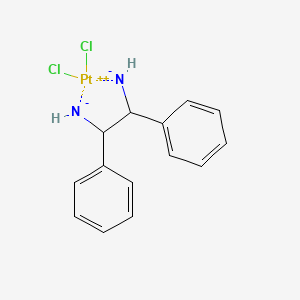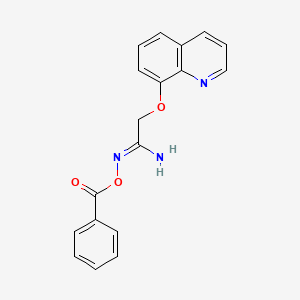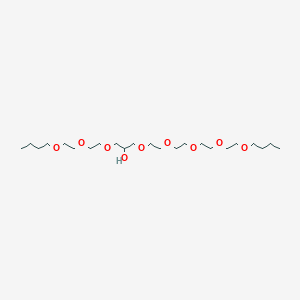
5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol is a chemical compound with the molecular formula C23H48O9 . It is a polyether alcohol, characterized by multiple ether linkages and a hydroxyl group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a polyhydric alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst like potassium hydroxide. The process involves multiple stages of ethoxylation, leading to the formation of the desired polyether structure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors designed for ethoxylation reactions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various ether derivatives .
Scientific Research Applications
5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in the formulation of surfactants, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the ether linkages provide flexibility and solubility. These properties enable the compound to interact with biological membranes, proteins, and other macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
5,8,11,14,17,21,24-Heptaoxaoctacosan-19-ol: Similar structure but with fewer ether linkages.
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol: Contains a phenyl group and fewer ether linkages
Uniqueness
5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol is unique due to its high number of ether linkages, which provide it with distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and flexibility .
Properties
CAS No. |
113850-41-2 |
|---|---|
Molecular Formula |
C23H48O9 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-[2-(2-butoxyethoxy)ethoxy]-3-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C23H48O9/c1-3-5-7-25-9-11-27-13-14-28-15-16-30-18-20-32-22-23(24)21-31-19-17-29-12-10-26-8-6-4-2/h23-24H,3-22H2,1-2H3 |
InChI Key |
PGPFNPWFSQKQDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCCOCCOCC(COCCOCCOCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


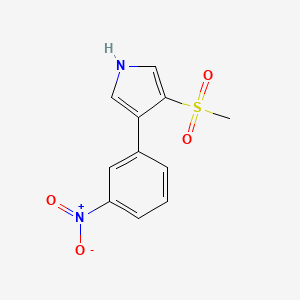
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
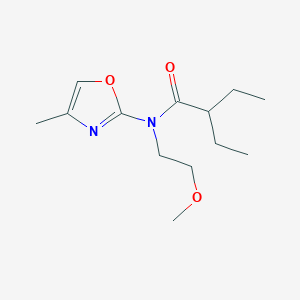
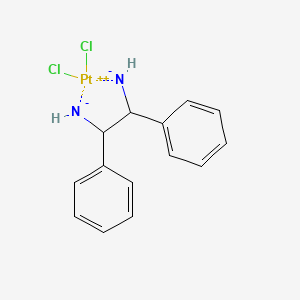
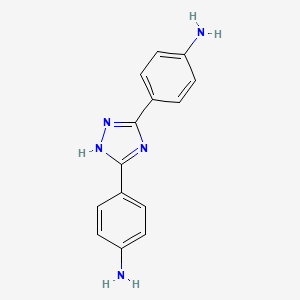

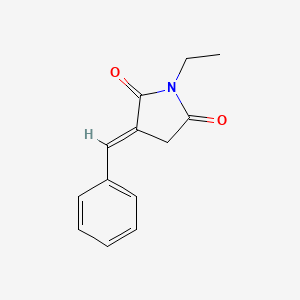
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
